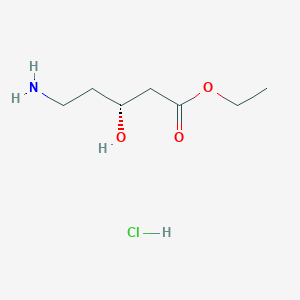

(R)-Ethyl 5-amino-3-hydroxypentanoate hydrochloride

Overview

Description

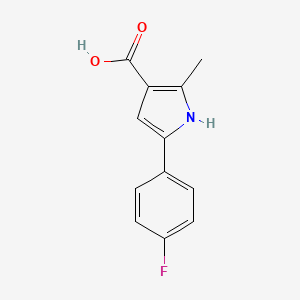

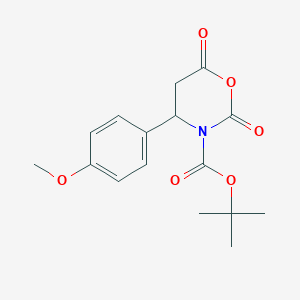

“®-Ethyl 5-amino-3-hydroxypentanoate hydrochloride” is a compound with the CAS Number: 1217814-29-3. It has a molecular weight of 197.66 g/mol . The compound is also known as Levamisole hydrochloride, which is a synthetic aminothiazole derivative.

Molecular Structure Analysis

The IUPAC name of the compound is ethyl (3R)-5-amino-3-hydroxypentanoate hydrochloride . The Inchi Code is 1S/C7H15NO3.ClH/c1-2-11-7(10)5-6(9)3-4-8;/h6,9H,2-5,8H2,1H3;1H/t6-;/m1./s1 .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a storage temperature of 2-8°C .Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, compounds similar to "(R)-Ethyl 5-amino-3-hydroxypentanoate hydrochloride" are used in the synthesis of complex molecules. For example, the reaction of hydroxylamine hydrochloride with ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate led to the formation of ethyl 2‐[amino(hydroxyimino)methyl]‐3‐aryl‐5‐(hydroxyimino)‐5‐arylpentanoate via a tandem ring opening and oximation process (Saravanan et al., 2007). This showcases the compound's potential role in synthetic pathways involving ring-opening and functional group transformations.

Enzymatic Synthesis

In the field of enzymatic synthesis, similar compounds are explored for their roles as intermediates in the synthesis of biologically active molecules. For instance, the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate using whole recombinant cells expressing a secondary alcohol dehydrogenase demonstrated the use of biocatalysts in achieving high enantiomeric excess and conversion yield (Yamamoto et al., 2002). This highlights the potential application of "this compound" in biocatalytic processes for synthesizing enantiomerically pure compounds.

Analysis of Enantiomers in Wine

Research into the distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine by Lytra et al. (2012) shows the significance of analyzing enantiomers in substances (Lytra et al., 2012). This research, although not directly related to "this compound," exemplifies the type of application where understanding the properties and effects of specific enantiomers can be crucial, potentially offering insights into the sensory properties of food and beverages.

Safety and Hazards

Mechanism of Action

Mode of Action

Esters can undergo a reaction known as hydrolysis . This reaction involves the breaking of the ester bond by water or a dilute acid, resulting in the formation of an alcohol and a carboxylic acid . In the case of “®-Ethyl 5-amino-3-hydroxypentanoate hydrochloride”, the products would be ethanol and “®-5-amino-3-hydroxypentanoic acid”.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of esters can vary widely depending on their structure. Generally, esters can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver (often through hydrolysis), and excreted in urine and feces .

Action Environment

The action of esters can be influenced by various environmental factors. For example, the rate of hydrolysis can be affected by the pH of the environment, with the reaction typically being faster in acidic or basic conditions .

properties

IUPAC Name |

ethyl (3R)-5-amino-3-hydroxypentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-2-11-7(10)5-6(9)3-4-8;/h6,9H,2-5,8H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSVUEDYIMAMMI-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661360 | |

| Record name | Ethyl (3R)-5-amino-3-hydroxypentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217814-29-3 | |

| Record name | Ethyl (3R)-5-amino-3-hydroxypentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1520694.png)